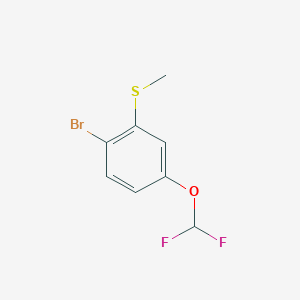

2-Bromo-5-(difluoromethoxy)thioanisole

Description

2-Bromo-5-(difluoromethoxy)thioanisole is a halogenated aromatic compound featuring a benzene ring substituted with three functional groups:

- A bromine atom at the 2-position,

- A difluoromethoxy group (-OCHF₂) at the 5-position,

- A methylthio group (-SMe) at the 1-position (implied by "thioanisole").

Molecular Formula: C₈H₇BrF₂OS

Calculated Molecular Weight: 269.10 g/mol (based on constituent atomic masses).

This compound combines electron-withdrawing (Br, -OCHF₂) and electron-donating (-SMe) groups, creating unique electronic effects on the aromatic ring.

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSCOUWTOPCLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)thioanisole typically involves the bromination of 5-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-(difluoromethoxy)thioanisole may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(difluoromethoxy)thioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Formation of substituted thioanisole derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of thiol or sulfide derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)thioanisole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets and pathways The bromine atom and difluoromethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules The thioanisole moiety may interact with biological macromolecules, influencing their structure and function

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Bromo-5-(difluoromethoxy)thioanisole with key analogs from the evidence:

Key Observations:

Halogen Effects: Bromine and chlorine substituents increase molecular weight and density compared to fluorine. For instance, 5-Bromo-2-chloroanisole has a density of 1.631 g/mL, higher than typical non-halogenated anisoles . Iodine in 2,6-Difluoro-4-iodoanisole contributes to its high molecular weight (270.02 g/mol) .

Thiazole derivatives (e.g., 2-Bromothiazole-5-carboxaldehyde) exhibit distinct reactivity due to their heterocyclic core, contrasting with the benzene-based thioanisole .

Electronic and Reactivity Trends

- Electron-Withdrawing Effects: The -OCHF₂ group (strong σ-withdrawing, weak π-donating) reduces electron density at the 5-position of the benzene ring, directing electrophilic attacks to the 4- or 6-positions. This contrasts with 5-Bromo-2-chloroanisole, where -OMe is electron-donating, activating the ring . Bromine’s inductive (-I) effect further deactivates the ring, making the target compound less reactive than non-halogenated analogs.

Substitution Patterns :

- Thiazole-based compounds (e.g., 5-Bromo-4-(trifluoromethyl)thiazol-2-amine, Similarity: 0.82 ) undergo nucleophilic substitution at the 2-bromo position due to the electron-deficient thiazole ring. In contrast, bromine in the target compound may participate in Ullmann or Suzuki coupling reactions, leveraging the aromatic system’s stability.

Biological Activity

2-Bromo-5-(difluoromethoxy)thioanisole is an organosulfur compound notable for its unique structural features, including a bromine atom and a difluoromethoxy group attached to a thioanisole framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrF₂O₁S

- Structural Features :

- Thioether Group : The sulfur atom bonded to two carbon atoms.

- Bromine Atom : Enhances reactivity and biological interactions.

- Difluoromethoxy Group : Modifies electronic properties, potentially increasing binding affinity to biological targets.

The biological activity of 2-Bromo-5-(difluoromethoxy)thioanisole is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and difluoromethoxy groups contributes to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to alterations in the structure and function of biological macromolecules, influencing various biochemical pathways.

Applications in Research

- Drug Development :

-

Biochemical Assays :

- Used in the development of biochemical assays to study enzyme kinetics and interactions with substrates.

-

Industrial Applications :

- Employed in producing specialty chemicals and materials, showcasing its versatility beyond medicinal chemistry.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to 2-Bromo-5-(difluoromethoxy)thioanisole can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that thioanisole derivatives can act as inhibitors for various enzymes, thereby affecting biological processes such as glucose metabolism .

Case Study 2: Antidiabetic Properties

In a study focused on antidiabetic drug discovery, a compound structurally related to 2-Bromo-5-(difluoromethoxy)thioanisole exhibited significant inhibitory potency against PTP1B (IC50 = 0.86 μM). Long-term administration resulted in improved insulin sensitivity and reduced blood glucose levels in diabetic animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-(difluoromethoxy)thioanisole | Bromine and difluoromethoxy groups | Potential PTP1B inhibitor; drug development |

| 5-Chloro-2-(difluoromethoxy)thioanisole | Chlorine atom instead of bromine | Variations in reactivity; potential applications |

| 5-Bromo-2-(methoxy)thioanisole | Methoxy group instead of difluoromethoxy | Different chemical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.